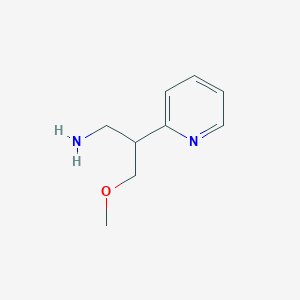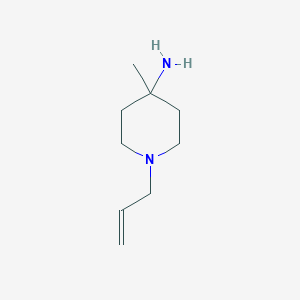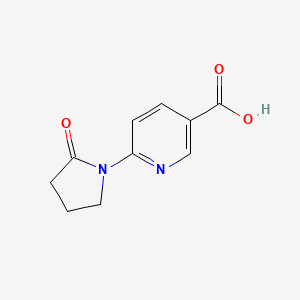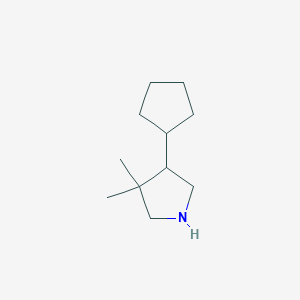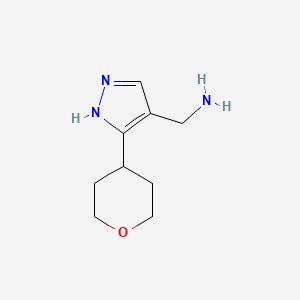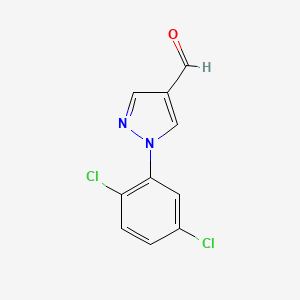
1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbaldehyde (DCPC) is an important chemical compound that has been studied extensively for its various applications in scientific research. DCPC is a heterocyclic aldehyde which has been used in the synthesis of drugs, dyes, and other materials. It is also known as Pyrazole-4-carbaldehyde, 2,5-dichlorophenyl-pyrazole-4-carbaldehyde, and 2,5-dichloro-1-phenyl-pyrazole-4-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
DCPC has been used extensively in scientific research due to its unique properties and chemical structure. It has been used in the synthesis of drugs, dyes, and other materials. It has also been used in the synthesis of heterocyclic compounds, which have a wide range of applications in fields such as medicinal chemistry and organic synthesis. Additionally, DCPC has been used in the synthesis of polymers, catalysts, and other materials.
Wirkmechanismus
The mechanism of action of DCPC is not fully understood. However, it is believed that the compound acts as an electron donor, allowing it to form covalent bonds with other molecules. Additionally, DCPC has been found to act as a catalyst in some reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPC are not well understood. However, some studies have suggested that it may have an effect on the metabolism of certain compounds, as well as on the activity of certain enzymes. Additionally, DCPC has been found to act as an inhibitor of certain enzymes, which may affect the activity of certain pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
DCPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its heterocyclic structure makes it useful for synthesizing a wide range of compounds. Additionally, it is relatively stable, and its aldehyde group makes it useful for forming covalent bonds with other molecules. However, DCPC is also limited in its uses, as it is not as reactive as other aldehydes and is not suitable for all types of reactions.
Zukünftige Richtungen
As DCPC has a wide range of applications in scientific research, there are many potential future directions for research. These include further study of its biochemical and physiological effects, as well as its potential applications in drug synthesis and organic synthesis. Additionally, further research could be conducted into the mechanism of action of DCPC and its potential uses in catalytic reactions. Finally, further research could be conducted into the synthesis of DCPC and its potential uses in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-1-2-9(12)10(3-8)14-5-7(6-15)4-13-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZQFOYPBHYLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(C=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



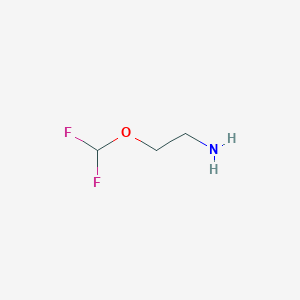



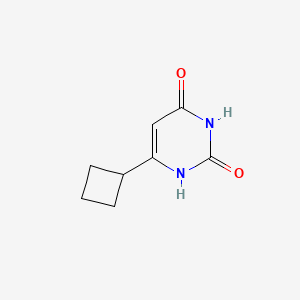
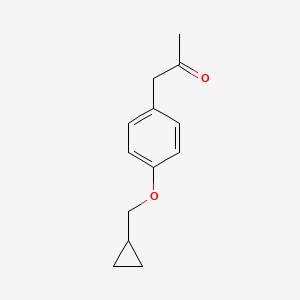

![Methyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate](/img/structure/B1470400.png)
